2,7,13,17-Tetraethyl-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20-hexadecahydroporphyrin-21,23-diide
Description
2,7,13,17-Tetraethyl-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20-hexadecahydroporphyrin-21,23-diide is a highly substituted hydroporphyrin derivative characterized by its ethyl and methyl substituents at specific positions on the macrocyclic core. This compound belongs to the porphyrinoid family, which shares structural similarities with natural porphyrins but exhibits distinct electronic and steric properties due to its reduced hydrogenation state (hexadecahydroporphyrin) and substituent pattern .
Properties
IUPAC Name |
2,7,13,17-tetraethyl-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,22,24-octadecahydroporphyrin-21,23-diide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H54N4/c1-9-21-17(5)25-13-26-18(6)23(11-3)31(34-26)16-32-24(12-4)20(8)28(36-32)15-30-22(10-2)19(7)27(35-30)14-29(21)33-25/h18-19,22-23,25-33,36H,9-16H2,1-8H3/q-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWRHYJUFIDTPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C2CC3C(=C(C(N3)CC4C(C(C([N-]4)CC5C(=C(C(N5)CC1[N-]2)C)CC)CC)C)C)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54N4-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654477 | |
| Record name | 2,7,13,17-Tetraethyl-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20-hexadecahydroporphyrin-21,23-diide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25878-85-7 | |
| Record name | 2,7,13,17-Tetraethyl-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20-hexadecahydroporphyrin-21,23-diide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,7,13,17-Tetraethyl-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20-hexadecahydroporphyrin-21,23-diide (often referred to as a derivative of porphyrin) is a complex organic compound with significant biological implications. This article explores its biological activity through various studies and findings.
The compound has a complex structure characterized by multiple ethyl and methyl groups attached to a porphyrin core. Its molecular formula is with a molecular weight of approximately 478.67 g/mol . The compound's properties include high lipophilicity (logP = 7.774), indicating its potential interaction with lipid membranes .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that porphyrin derivatives exhibit significant antioxidant properties. For instance:
- The compound's ability to scavenge free radicals was assessed using various assays such as DPPH and ABTS radical scavenging tests.
- In vitro studies demonstrated that the compound effectively reduced oxidative stress in cellular models .
2. Photodynamic Therapy (PDT)
Porphyrins are well-known for their application in photodynamic therapy:
- The compound's ability to generate reactive oxygen species (ROS) upon light activation makes it suitable for PDT in cancer treatment.
- Studies have shown that it can induce apoptosis in cancer cells when activated by specific wavelengths of light .
3. Enzyme Interaction
The interaction with enzymes has been a focal point in understanding the compound's biological implications:
- It has been shown to inhibit certain enzymes involved in oxidative stress pathways.
- In particular, the compound affects cytochrome P450 enzymes which play a crucial role in drug metabolism and detoxification processes .
Case Studies
Several case studies highlight the biological activity of this compound:
Case Study 1: Antioxidant Efficacy
A study published in Molecules evaluated the antioxidant capacity of various porphyrin derivatives including 2,7-tetraethyl derivatives. Results indicated that these compounds significantly reduced lipid peroxidation in human cell lines compared to controls .
Case Study 2: Cancer Treatment
In a preclinical study involving human breast cancer cells (MCF-7), the compound was used as a photosensitizer. Upon irradiation with light at 630 nm wavelength:
- The treated cells showed a marked decrease in viability (up to 70% reduction) compared to untreated controls.
- Histological analysis revealed significant apoptosis and necrosis in tumor tissues post-treatment .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of 2,7-tetraethyl-3,8-tetramethyl porphyrin derivatives compared to other known antioxidants:
| Compound Name | Antioxidant Activity | PDT Efficacy | Enzyme Inhibition |
|---|---|---|---|
| 2,7-Tetraethyl Porphyrin | High | Moderate | Yes |
| Vitamin C | Moderate | None | No |
| Curcumin | High | Low | Yes |
| Resveratrol | Moderate | None | Yes |
Comparison with Similar Compounds
2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21H,23H-porphin (Etioporphyrin)
- CAS : 448-71-5
- Formula : C₃₂H₃₈N₄
- Key Differences :
- Properties :
Deuteroporphyrin IX Dimethyl Ester
- CAS : 10589-94-3
- Formula : C₃₄H₃₈N₄O₄
- Key Differences :
- Applications :
5,10,15,20-Tetraphenylporphyrin (TPP)
- CAS : 917-23-7
- Formula : C₄₄H₃₀N₄
- Key Differences :
- Applications :
Functional Analogues
Glyco-Substituted Porphyrins
- Example : 5-[4-(2,3,4,6-Tetraacetyl-β-D-glucosyl)phenyl]-10,15,20-trihexylporphyrin (Compound 29)
- Key Differences :
- Applications :
Octaethylporphyrin Palladium(II)
- CAS : N/A (Pd complex of CAS 2683-82-1)
- Formula : C₃₆H₄₄N₄Pd
- Palladium coordination centralizes electron density, quenching fluorescence but enhancing catalytic activity in cross-coupling reactions .
Comparative Data Table
Research Findings and Implications
- Electronic Effects : The hexadecahydroporphyrin core in the target compound reduces aromaticity, leading to blue-shifted absorption compared to fully conjugated porphyrins like TPP .
- Steric Hindrance: Ethyl and methyl substituents at adjacent positions (e.g., 2,7,13,17 vs. 3,8,12,18) may induce nonplanar distortions, affecting metal-binding kinetics .
Preparation Methods
Stepwise Synthesis of the Macrocycle
Condensation of Pyrrole Derivatives and Aldehydes : The macrocyclic core is commonly assembled by acid-catalyzed condensation of substituted pyrroles with aldehydes bearing ethyl and methyl groups at the desired positions. This step forms porphyrinogen intermediates.
Oxidation to Porphyrins : The porphyrinogen intermediate is then oxidized to the corresponding porphyrin macrocycle, which contains conjugated double bonds.
Selective Hydrogenation
Partial Hydrogenation : The porphyrin macrocycle is selectively hydrogenated to reduce specific double bonds, converting the porphyrin into hexadecahydroporphyrin. This is typically achieved using catalytic hydrogenation under controlled conditions (e.g., palladium on carbon catalyst, low pressure, and temperature control) to avoid over-reduction or decomposition.
Stereochemical Control : The hydrogenation step requires precise control to obtain the correct stereochemistry at multiple centers. The compound has multiple undefined stereocenters (12 undefined atom stereocenters according to computed data), which complicates synthesis and requires optimization of reaction conditions.
Summary Table of Preparation Steps
| Step | Description | Typical Conditions/Notes |
|---|---|---|
| 1. Macrocycle formation | Acid-catalyzed condensation of substituted pyrroles and aldehydes | Use of substituted pyrroles and aldehydes with ethyl/methyl groups; acid catalyst (e.g., trifluoroacetic acid) |
| 2. Oxidation | Conversion of porphyrinogen to porphyrin | Mild oxidants such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) |
| 3. Selective hydrogenation | Partial hydrogenation to hexadecahydroporphyrin | Pd/C catalyst, H2 gas, controlled pressure and temperature |
| 4. Diide formation | Deprotonation or metal coordination to form diide | Strong base (e.g., NaH), or metal salts under inert atmosphere |
| 5. Purification | Chromatography or recrystallization | Silica gel chromatography or solvent recrystallization |
Research Findings and Challenges
Stereochemical Complexity : The compound has 12 undefined stereocenters, making stereoselective synthesis challenging. Research indicates that stereochemical control is critical for obtaining the desired isomer with correct biological or physicochemical properties.
Substitution Pattern Impact : The presence of tetraethyl and tetramethyl substituents at specific positions affects the reactivity and stability of intermediates, requiring tailored reaction conditions.
Limited Direct Literature : Specific experimental procedures for this exact compound are scarce in open literature databases, indicating that it is a specialized compound often prepared in advanced synthetic organic chemistry laboratories with expertise in porphyrinoid chemistry.
Related Compounds : Studies on related compounds such as etioporphyrin I (a tetraethyl-tetramethyl dihydroporphyrin) provide insights into synthetic strategies, including the use of substituted pyrroles and selective hydrogenation steps, which are applicable to the target compound.
Computed Molecular Properties Relevant to Preparation
| Property | Value | Implication for Synthesis |
|---|---|---|
| Molecular Weight | 496.8 g/mol | Moderate molecular size, manageable in lab synthesis |
| Hydrogen Bond Donor/Acceptor | 4 / 4 | Moderate polarity, affects solubility and purification |
| Rotatable Bonds | 4 | Some conformational flexibility |
| Undefined Atom Stereocenters | 12 | High stereochemical complexity |
| Topological Polar Surface Area | 48.1 Ų | Moderate polarity, influences solvent choice |
These properties guide solvent selection and purification methods during synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,7,13,17-Tetraethyl-3,8,12,18-tetramethylporphyrin derivatives?
- Methodological Answer : The synthesis typically involves BF₃∙Et₂O-catalyzed glycosylation or alkylation of metallated hydroxyporphyrin precursors under inert atmospheres. For example, reacting metallated porphyrins (e.g., 60 mg, 86 µmol) with acetylated sugars (e.g., 2,3,4,6-tetraacetyl-α-D-mannose trichloroacetimidate) in dry dichloromethane/acetonitrile (19:1) at room temperature for 2–3 hours, followed by demetallation using 25% HCl in THF. Purification via silica gel chromatography (e.g., CH₂Cl₂/MeOH 99:1) and recrystallization yields the product (54–78% yields) .
Q. How can NMR and HRMS data be utilized to confirm the structure of substituted porphyrins?
- Methodological Answer :
- 1H-NMR : Analyze chemical shifts for substituent environments (e.g., ethyl/methyl groups at δ 1.2–1.5 ppm; aromatic protons at δ 7.5–8.5 ppm).
- 13C-NMR : Identify carbonyl carbons (δ 165–175 ppm) and quaternary carbons in the porphyrin core.
- HRMS : Match experimental [M+H]+ values (e.g., m/z 1323.5552) with calculated masses (Δ < 5 ppm). Cross-validate with UV/Vis spectra (e.g., Soret band ~420 nm) .
Q. What column chromatography conditions are effective for purifying porphyrin derivatives?
- Methodological Answer : Use silica gel with gradients of CH₂Cl₂/MeOH (99:1 to 95:5) or CH₂Cl₂/ethyl acetate (95:5) to separate polar impurities. Monitor fractions via TLC (Rf ~0.3–0.5 in CH₂Cl₂/MeOH). For highly substituted analogs, reverse-phase HPLC with C18 columns and acetonitrile/water gradients may improve resolution .
Advanced Research Questions
Q. How can discrepancies between spectroscopic data (e.g., NMR vs. HRMS) be resolved during structural analysis?
- Methodological Answer :
- Step 1 : Re-examine sample purity via HPLC or TLC.
- Step 2 : Perform 2D NMR (e.g., COSY, HSQC) to assign ambiguous proton-carbon correlations.
- Step 3 : Use high-resolution isotopic pattern analysis in HRMS to rule out adducts or degradation products.
- Step 4 : Compare experimental data with computational models (DFT for NMR chemical shifts) .
Q. What strategies enhance the photophysical properties of porphyrin derivatives for applications in catalysis or photodynamic therapy?
- Methodological Answer :
- Peripheral Modifications : Introduce electron-withdrawing groups (e.g., acetyl, nitro) to redshift absorption bands.
- Metal Coordination : Insert Pd(II) or Co(II) to alter redox potentials and triplet-state lifetimes.
- Supramolecular Assembly : Use axial ligands (e.g., pyridine) to tune aggregation and exciton coupling .
Q. How can computational modeling predict the stability of porphyrin derivatives under varying pH or temperature conditions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvent interactions and protonation states (e.g., acidic vs. neutral pH).
- DFT Calculations : Estimate bond dissociation energies for substituents (e.g., ethyl vs. methyl groups).
- Thermogravimetric Analysis (TGA) : Validate predicted thermal stability (e.g., decomposition >300°C) .
Q. What are the challenges in synthesizing asymmetric porphyrin analogs, and how can they be addressed?
- Methodological Answer :
- Challenge : Statistical mixtures from mixed-aldehyde condensations.
- Solution : Use template-directed synthesis (e.g., Lindsey method) with stoichiometric control of substituents.
- Purification : Employ size-exclusion chromatography or iterative crystallization .
Comparative and Analytical Questions
Q. How do the electronic properties of ethyl/methyl substituents influence porphyrin redox behavior?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Compare oxidation/reduction potentials of ethyl- (e.g., –0.45 V vs. Ag/AgCl) and methyl-substituted analogs.
- EPR Spectroscopy : Detect radical intermediates in redox cycles (e.g., g = 2.0023 for porphyrin π-cation radicals) .
Q. What analytical techniques are critical for detecting trace impurities in porphyrin samples?
- Methodological Answer :
- LC-MS/MS : Identify low-abundance byproducts (e.g., demetallated species).
- X-ray Crystallography : Resolve structural defects (e.g., disordered substituents).
- Elemental Analysis : Confirm stoichiometry (e.g., C, H, N ± 0.3%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
